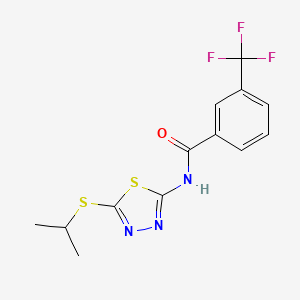
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as ITB, is a compound with potential applications in scientific research. ITB is a synthetic compound that belongs to the thiadiazole class of organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Thiadiazole compounds have been synthesized through various methods, including cyclization of thioxothiourea and reactions involving thioamides. The study by Adhami et al. (2012) discusses the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to the creation of new bonds between sulfur and nitrogen atoms and forming a five-membered ring. This compound was characterized using various spectroscopic methods and X-ray crystallography, providing insights into its structure (Adhami et al., 2012).
Another approach for preparing thiadiazoles is the oxidative dimerization of thioamides, as presented by Takikawa et al. (1985). This method involves the reaction of thioamides with electrophilic reagents, producing 3,5-disubstituted 1,2,4-thiadiazoles in high yields (Takikawa et al., 1985).
Anticancer Evaluation
The potential anticancer applications of thiadiazole compounds have been explored in research. Tiwari et al. (2017) synthesized a series of benzamide derivatives containing thiadiazole scaffolds and evaluated their in vitro anticancer activity against a panel of human cancer cell lines. Some compounds exhibited promising anticancer activity, indicating the therapeutic potential of thiadiazole derivatives (Tiwari et al., 2017).
Electroluminescent and Semiconductor Applications
Thiadiazoles have also been investigated for their electroluminescent properties and potential use in semiconducting materials. Chen et al. (2016) explored benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives for organic semiconductors, demonstrating their application in transistors, solar cells, and other optoelectronic devices. The study highlighted the structural and device performance differences between isoBT-based and traditional BT-based polymers, with some isoBT polymers showing high-performance characteristics (Chen et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS2/c1-7(2)21-12-19-18-11(22-12)17-10(20)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJPRAAGPPTAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)

![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)

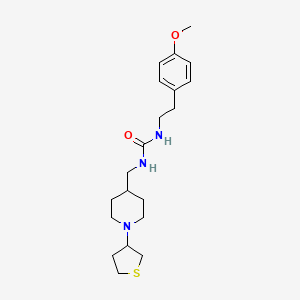
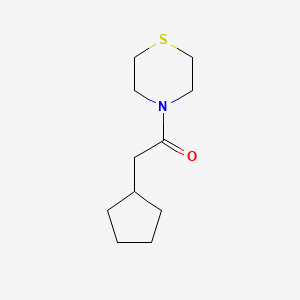
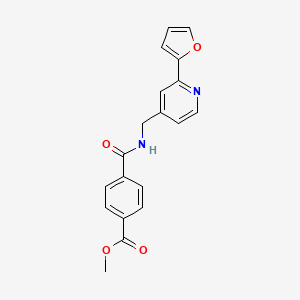
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)
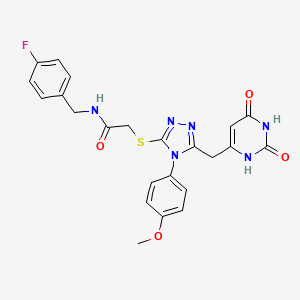
![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)
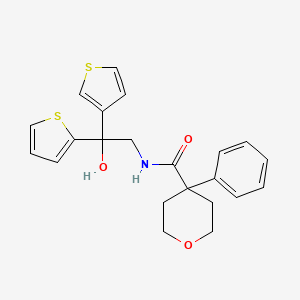
![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)
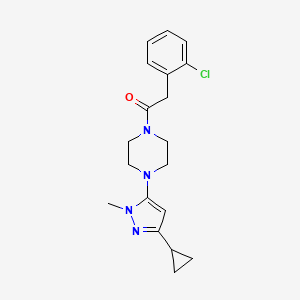
![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)